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molecular formula C10H6INO4 B8390336 (5-Iodo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

(5-Iodo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Cat. No. B8390336
M. Wt: 331.06 g/mol
InChI Key: LHWCAYKZNZRBJT-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

4-Iodo-phthalic acid, 10 g, was mixed intimately with 2.63 g of glycine and the mixture was heated to 200° C. for 10 min. After cooling, the solid reaction mixture was extracted with ethyl acetate to give, after concentration, 6.40 g of tan solid: MS-(−)-ion, Proton NMR (200 MHz, methanol-d-4): δ 8.26-8.18 (m, 2H), 7.68-7.61 (m, 1H), 4.39 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=O)[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=O.[NH2:14][CH2:15][C:16]([OH:18])=[O:17]>>[I:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6](=[O:8])[N:14]([CH2:15][C:16]([OH:18])=[O:17])[C:11]2=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
2.63 g
Type
reactant
Smiles
NCC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give
CONCENTRATION
Type
CONCENTRATION
Details
after concentration, 6.40 g of tan solid

Outcomes

Product
Name
Type
Smiles
IC=1C=C2C(N(C(C2=CC1)=O)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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